[(4-methylphenyl)methoxy]urea
Description
[(4-Methylphenyl)methoxy]urea is a urea derivative featuring a 4-methylbenzyloxy group attached to the urea backbone. Structurally, it consists of a phenyl ring substituted with a methyl group at the para position, connected via a methoxy (-OCH2-) linker to the urea moiety. Urea derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capacity and stability. The available data focuses on structurally related compounds, such as 1-(4-methoxyphenyl)urea and [(4-fluorophenyl)methoxy]urea, which will serve as the basis for comparative analysis.
Properties
IUPAC Name |
(4-methylphenyl)methoxyurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-2-4-8(5-3-7)6-13-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIZXMBEXRFQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CONC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
[(4-methylphenyl)methoxy]urea can be synthesized through various methods. One common approach involves the reaction of benzyl alcohol or benzyl halide with urea in the presence of an ionic liquid such as choline chloride and aluminium nitrate. This method offers high yields and selectivity, making it efficient and environmentally friendly . Another method involves the nucleophilic addition of amines to potassium isocyanate in water, which is a catalyst-free and scalable process .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
[(4-methylphenyl)methoxy]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The urea group can undergo substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
[(4-methylphenyl)methoxy]urea is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of various organic compounds and materials.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of agrochemicals, resins, and other industrial products.
Mechanism of Action
The mechanism of action of [(4-methylphenyl)methoxy]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the target and context .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : 1-(4-Methoxyphenyl)urea is synthesized efficiently (99% yield) under mild conditions, suggesting that analogous methyl-substituted ureas could follow similar pathways .
- Spectroscopic Signatures: IR data for methoxy-substituted ureas highlight diagnostic peaks for urea (C=O, N-H) and aryl ether (C-O) groups, which would differ slightly in methyl analogs due to reduced polarity .
- Biological Relevance : Fluorinated ureas are prioritized in drug discovery for their pharmacokinetic advantages, whereas methoxy or methyl derivatives may be more suited for materials science or agrochemical applications .
Notes and Limitations
- Direct data on this compound is absent, necessitating extrapolation from analogs.
- Assumptions : Comparisons assume that steric and electronic effects of methyl groups can be inferred from methoxy/fluoro analogs, though this simplification may overlook unique properties of the methyl substituent.
Biological Activity
[(4-Methylphenyl)methoxy]urea is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound, also known as 4-methylphenyl methoxycarbamate , features a urea functional group attached to a methoxy and a 4-methylphenyl moiety. Its molecular formula is , and it has been primarily studied for its role as a building block in organic synthesis and potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . A study highlighted its effectiveness against various bacterial strains, suggesting it could be a candidate for developing new antimicrobial agents. The compound's mechanism involves the inhibition of bacterial growth through interference with essential cellular processes.
Anticancer Effects
The anticancer properties of this compound have been explored in several studies. It was found to induce apoptosis in cancer cell lines, demonstrating selective cytotoxicity against certain types of cancer, such as breast and lung cancers. The compound's ability to modulate signaling pathways associated with cell proliferation and survival is believed to underlie its anticancer effects.
| Cancer Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung) | 1.7 | 21.5 | 25.9 |
| OVCAR-4 (Ovarian) | 28.7 | 15.9 | 27.9 |
| MDA-MB-435 (Breast) | 15.1 | - | - |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may bind to receptors that regulate cell growth and apoptosis, leading to decreased viability in cancer cells.
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antibacterial properties of various urea derivatives, this compound demonstrated significant activity against Gram-positive bacteria, with an IC50 value comparable to established antibiotics .
- Antitumor Activity : A recent investigation into the antitumor effects of this compound revealed that it selectively inhibited the growth of multiple cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
Research Findings
Recent studies have expanded on the biological significance of urea derivatives, including this compound:
- Broad-Spectrum Activity : A review noted that urea compounds exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects .
- Structure-Activity Relationship (SAR) : Ongoing research into the SAR of this compound has revealed insights into how modifications to its structure can enhance or diminish its biological activity, paving the way for more effective derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
